3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
3-Heptyl-4-methylene-1-oxa-3-azaspiro[45]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methylene-1-oxa-3-azaspiro[45]decan-2-one typically involves a multi-step processThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one: Similar structure but with a longer alkyl chain.
4-Methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one: Contains a nitrophenyl group instead of a heptyl group.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains a phenylethyl group and an additional nitrogen atom.
Uniqueness
3-Heptyl-4-methylene-1-oxa-3-azaspiro[4Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H27NO2 |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
3-heptyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H27NO2/c1-3-4-5-6-10-13-17-14(2)16(19-15(17)18)11-8-7-9-12-16/h2-13H2,1H3 |
InChI Key |
ZSBDJNGXGVVDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=C)C2(CCCCC2)OC1=O |
Origin of Product |
United States |
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